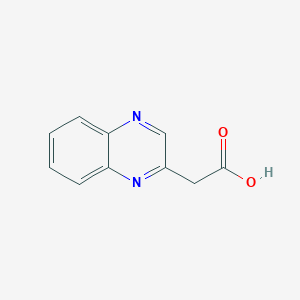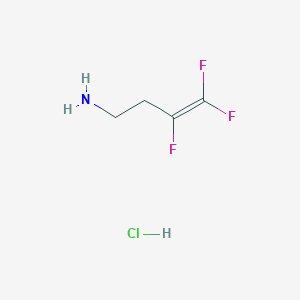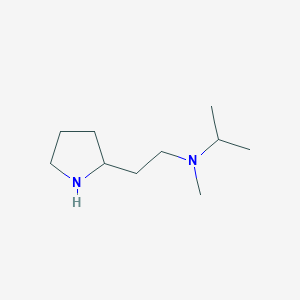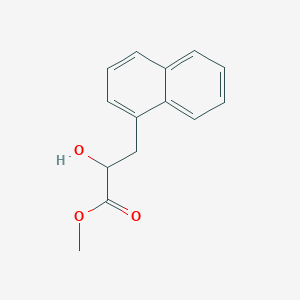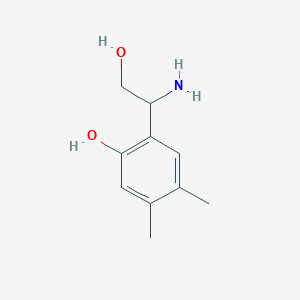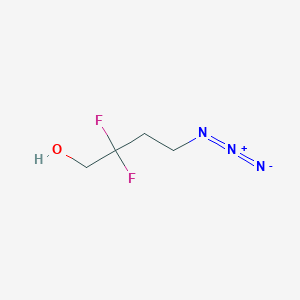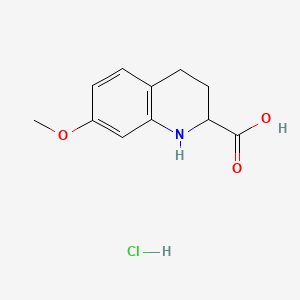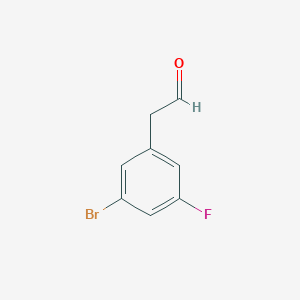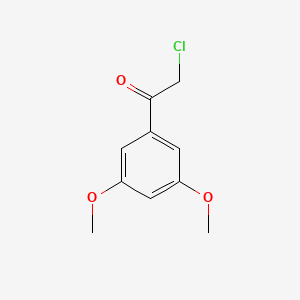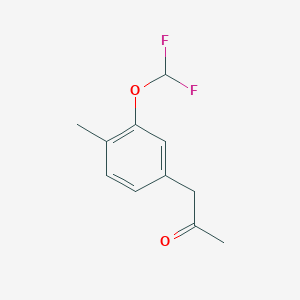![molecular formula C13H17N3O2 B15320048 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a methylimidazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione typically involves the reaction of benzylamine with methyl isocyanate to form an intermediate, which is then cyclized to produce the final imidazolidine-2,4-dione structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-Benzyl-3-methylimidazolidine-2,4-dione: Lacks the methylamino group, which may result in different chemical and biological properties.
1-{[Benzyl(ethyl)amino]methyl}-3-methylimidazolidine-2,4-dione: Contains an ethyl group instead of a methyl group, potentially altering its reactivity and biological activity.
1-{[Benzyl(methyl)amino]methyl}-3-ethylimidazolidine-2,4-dione: Substitution of the methyl group with an ethyl group on the imidazolidine ring, which may affect its chemical stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
1-[[benzyl(methyl)amino]methyl]-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-14(8-11-6-4-3-5-7-11)10-16-9-12(17)15(2)13(16)18/h3-7H,8-10H2,1-2H3 |
InChIキー |
IERSHNKGZNLMAW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CN(C1=O)CN(C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



